molecular formula C13H12BrNO4S B11084296 Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11084296
M. Wt: 358.21 g/mol
InChI Key: DQDWXSMPBSHIDF-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative, followed by the introduction of the carbonyl and amino groups. The thiophene ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific bonds with these targets, influencing biological pathways and chemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
  • Methyl 2-[(5-bromo-2-furoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

methyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C13H12BrNO4S/c1-6-7(2)20-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)19-8/h4-5H,1-3H3,(H,15,16)

InChI Key

DQDWXSMPBSHIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

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